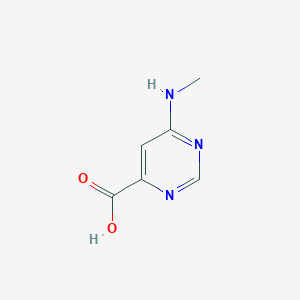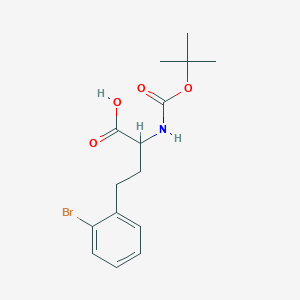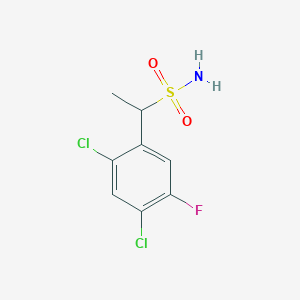![molecular formula C13H14N2O2 B13492689 1-[Cbz(methyl)amino]cyclopropanecarbonitrile](/img/structure/B13492689.png)
1-[Cbz(methyl)amino]cyclopropanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate is a heterocyclic organic compound with the molecular formula C12H12N2O2. It is known for its unique structure, which includes a cyanocyclopropyl group and a carbamate ester. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate typically involves the reaction of benzyl chloroformate with N-(1-cyanocyclopropyl)-N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate can form benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate oxide.
Reduction: The reduction can yield benzyl N-(1-cyanocyclopropyl)-N-methylamine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for other complex molecules.
Wirkmechanismus
The mechanism of action of benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate involves its interaction with specific molecular targets. The cyanocyclopropyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The carbamate ester can undergo hydrolysis, releasing the active amine, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl N-(1-cyanocyclopropyl)carbamate
- N-(1-Cyanocyclopropyl)-N-methylcarbamate
- Benzyl carbamate
Uniqueness
Benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate is unique due to the presence of both a cyanocyclopropyl group and a carbamate ester. This combination imparts distinctive chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C13H14N2O2 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H14N2O2/c1-15(13(10-14)7-8-13)12(16)17-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI-Schlüssel |
HWACMNPFMDYVQN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)OCC1=CC=CC=C1)C2(CC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


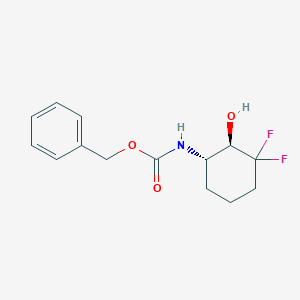
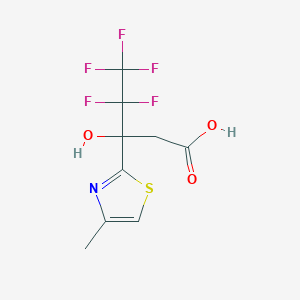
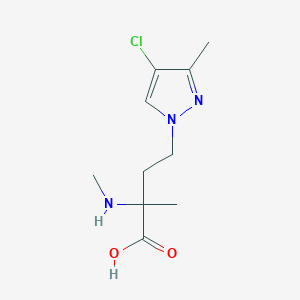
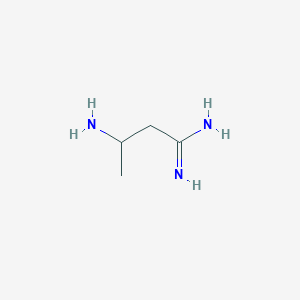
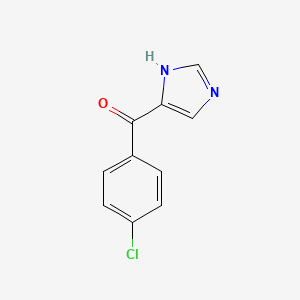
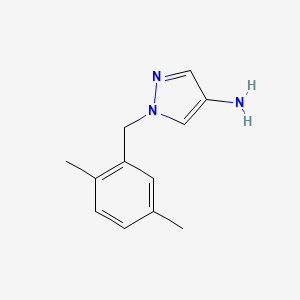
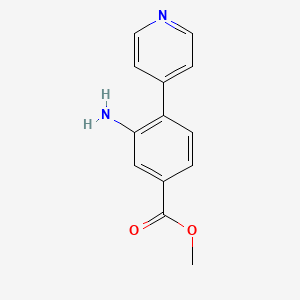
![5-[3-(Cyclopropylamino)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492650.png)
![6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13492655.png)
![2,2,2-trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13492659.png)
